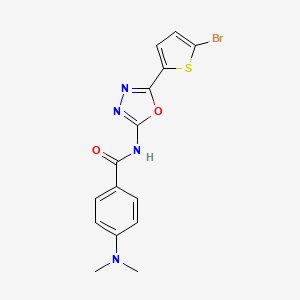

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the 1,3,4-oxadiazole ring, a bromothiophene moiety, and a dimethylamino benzamide group. These structural features are commonly found in compounds with potential therapeutic applications, as evidenced by the research on related molecules.

Synthesis Analysis

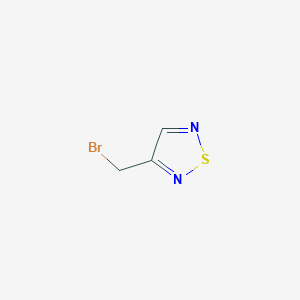

The synthesis of related compounds has been reported using microwave-assisted methods, which are known for their efficiency and reduced reaction times. For instance, a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, indicating that similar methods could potentially be applied to the synthesis of the compound . The use of microwave-assisted synthesis could be a viable approach for creating the target molecule efficiently.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, the crystal structures of some dimethylamino benzamide derivatives have been reported, providing insights into the conformation and geometry of these molecules . These techniques would be essential in confirming the structure of "this compound" after its synthesis.

Chemical Reactions Analysis

The reactivity of the compound would likely involve the oxadiazole ring, which is known to participate in various chemical reactions. For example, the thermal reaction of related oxadiazole derivatives has been studied, showing cyclization reactions with the loss of small molecules . This suggests that the oxadiazole ring in the target compound may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the bromothiophene moiety suggests potential for interactions with biological targets, while the dimethylamino group could confer basic properties and influence the compound's solubility. The oxadiazole ring is associated with good oral drug-like behavior, as seen in the ADMET properties of related compounds . The benzamide moiety is a common feature in drug molecules and could affect the compound's binding affinity to protein targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Oxadiazole derivatives are synthesized through various chemical reactions and evaluated for their biological activities. For instance, some oxadiazole compounds exhibit significant antifungal properties, showcasing the potential of these molecules in developing new antifungal agents (A. Khodairy, Ali M. Ali, M. El-wassimy, 2016). Additionally, certain benzamide and oxadiazole-containing molecules have been evaluated for their anticancer activities, with some derivatives showing higher activity than reference drugs, highlighting the potential for therapeutic applications (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).

Material Science Applications

Oxadiazole derivatives have also found applications in materials science. For instance, aromatic polyamides containing oxadiazole units exhibit good thermal stability and solubility, making them suitable for casting into thin, flexible films with potential applications in electronics or as materials with specific optical properties (I. Sava, M. Iosip, M. Brumǎ, C. Hamciuc, J. Robison, L. Okrasa, T. Pakula, 2003).

Crystal Structure and Interaction Studies

Research on oxadiazole derivatives extends into the examination of their crystal structures and intermolecular interactions, providing insights into their chemical behavior and potential for forming stable compounds with specific properties. For example, studies on the crystal structure and Hirshfeld surface analysis of oxadiazole derivatives offer valuable information on their molecular interactions, which can inform their applications in designing drugs or materials with desired properties (Subbulakshmi N. Karanth, B. Narayana, B. Sarojini, S. M. Kumar, K. Byrappa, 2019).

Eigenschaften

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O2S/c1-20(2)10-5-3-9(4-6-10)13(21)17-15-19-18-14(22-15)11-7-8-12(16)23-11/h3-8H,1-2H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCORRWEHWBJSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B2518191.png)

![2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2518192.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)

![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)

![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)

![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)